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molecular formula C19H18ClN3 B3046379 1,3,5-Triazine, 2-chloro-4,6-bis(2,4-dimethylphenyl)- CAS No. 1237-53-2

1,3,5-Triazine, 2-chloro-4,6-bis(2,4-dimethylphenyl)-

Cat. No. B3046379
M. Wt: 323.8 g/mol
InChI Key: LVWOBZPDFCTAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06242598B1

Procedure details

To a 50 mL round-bottomed flask equipped with a magnetic stirrer, condenser and nitrogen atmosphere are charged 1.00 g (3.10 mmol) of 4,6-bis-(2,4-dimethylphenyl)-2-chloro-s-triazine and 1.70 g (15.5 mmol) of resorcinol. The mixture is stirred at 180° C. for five hours at which point 1H nmr (CDCI3) of an aliquot reveals a 72% overall conversion to the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[C:9]1[N:14]=[C:13]([C:15]2[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][C:16]=2[CH3:22])[N:12]=[C:11](Cl)[N:10]=1.[C:24]1([CH:31]=[CH:30][CH:29]=[C:27]([OH:28])[CH:26]=1)[OH:25]>>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[C:9]1[N:14]=[C:13]([C:15]2[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][C:16]=2[CH3:22])[N:12]=[C:11]([C:29]2[CH:30]=[CH:31][C:24]([OH:25])=[CH:26][C:27]=2[OH:28])[N:10]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)C)C1=NC(=NC(=N1)C1=C(C=C(C=C1)C)C)Cl
Name
Quantity
1.7 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 180° C. for five hours at which point 1H nmr (CDCI3) of an aliquot
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 50 mL round-bottomed flask equipped with a magnetic stirrer, condenser

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C)C1=NC(=NC(=N1)C1=C(C=C(C=C1)C)C)C1=C(C=C(C=C1)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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